molecular formula C9H15BrO2 B3052496 Ethyl 1-bromocyclohexanecarboxylate CAS No. 41949-98-8

Ethyl 1-bromocyclohexanecarboxylate

Cat. No.: B3052496
CAS No.: 41949-98-8
M. Wt: 235.12 g/mol
InChI Key: DAJRAUFUJGNWDE-UHFFFAOYSA-N
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Description

Ethyl 1-bromocyclohexanecarboxylate is an organic compound with the molecular formula C9H15BrO2 It is a brominated ester derived from cyclohexane

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-bromocyclohexanecarboxylate can be synthesized through the bromination of ethyl cyclohexanecarboxylate. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for the addition of reagents and control of temperature and pressure can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-bromocyclohexanecarboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexene derivatives.

    Reduction Reactions: The bromine atom can be reduced to form ethyl cyclohexanecarboxylate.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.

    Elimination: Sodium ethoxide (NaOEt) in ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Ethyl cyclohexanecarboxylate derivatives with different substituents.

    Elimination: Cyclohexene derivatives.

    Reduction: Ethyl cyclohexanecarboxylate.

Scientific Research Applications

Ethyl 1-bromocyclohexanecarboxylate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential in the development of new drugs, particularly those targeting specific biological pathways.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound is used in studies to understand the effects of brominated compounds on biological systems.

Mechanism of Action

The mechanism of action of ethyl 1-bromocyclohexanecarboxylate involves its reactivity as a brominated ester. The bromine atom can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can further react with various nucleophiles .

Comparison with Similar Compounds

    Ethyl cyclohexanecarboxylate: Lacks the bromine atom, making it less reactive in substitution reactions.

    Methyl 1-bromocyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Cyclohexyl bromide: Contains a bromine atom but lacks the ester group, limiting its reactivity in certain reactions.

Uniqueness: this compound is unique due to the presence of both a bromine atom and an ester group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

ethyl 1-bromocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-2-12-8(11)9(10)6-4-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJRAUFUJGNWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70314126
Record name ethyl 1-bromocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41949-98-8
Record name NSC280764
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280764
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 1-bromocyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70314126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-bromocyclohexane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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